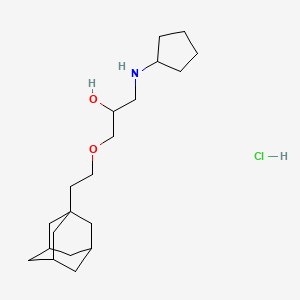![molecular formula C13H16N4O4 B2397816 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide CAS No. 2034372-24-0](/img/structure/B2397816.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide is a complex organic compound with a fascinating structure
Mécanisme D'action
Target of Action
The primary target of this compound is currently under investigation. Compounds with similar structures, such as dihydropyrido[2,3-d]pyrimidine, have been found to be effective against certain diseases . For instance, dihydropyrido[2,3-d]pyrimidine 4 is commonly investigated as a safe and highly effective antileishmanial pharmaceutical .
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways, leading to a wide range of downstream effects
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. It has been predicted that most of the synthesized compounds with similar structures have good pharmacokinetics properties . This suggests that the compound may have favorable bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide typically involves multi-step processes:
Formation of the Pyrido[2,3-d]pyrimidine Core: : This step often requires cyclization reactions under controlled conditions.
Functional Group Modification: : Introduction of the ethyl and methoxypropanamide groups usually follows, using standard organic reactions like alkylation and amidation.
Industrial Production Methods
For industrial-scale production, the processes are optimized to increase yield and reduce costs, often involving catalytic methods and advanced purification techniques to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide undergoes several types of chemical reactions:
Oxidation: : This compound can be oxidized, affecting the pyrimidine ring and methoxy groups.
Reduction: : It can also be reduced, particularly at the ketone groups within the dioxopyridine ring.
Substitution: : Electrophilic substitution reactions are common, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: : Commonly involves reagents like potassium permanganate under acidic conditions.
Reduction: : Sodium borohydride or hydrogenation over a palladium catalyst.
Substitution: : Uses halogenating agents or other electrophiles under mild conditions.
Major Products
Oxidized derivatives often lead to carboxylic acids or related structures.
Reduction usually results in alcohols or amines.
Substitution often yields various substituted pyrido[2,3-d]pyrimidines.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, it serves as a precursor for complex molecule synthesis and a model compound for studying pyrimidine-related reactions.
Biology
In biological studies, its derivatives are used to probe enzyme functions and interactions within cellular pathways.
Medicine
This compound and its analogs have been investigated for their potential as pharmaceutical agents, particularly in cancer research and antiviral studies due to their interaction with DNA and protein kinases.
Industry
In the industrial sector, it may be used in the synthesis of specialty chemicals and materials science research.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,4-dioxopyrimidin-1(2H)-yl)ethane-1-sulfonamide
N-(4-oxo-3,4-dihydropyrimidin-2-yl)ethyl)-methanesulfonamide
Uniqueness
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide stands out due to its distinctive structure, enabling unique interactions with biological targets and offering potential for new therapeutic applications that its peers cannot achieve.
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-3-methoxypropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-21-8-4-10(18)14-6-7-17-12(19)9-3-2-5-15-11(9)16-13(17)20/h2-3,5H,4,6-8H2,1H3,(H,14,18)(H,15,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDWPTCDYMKKDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NCCN1C(=O)C2=C(NC1=O)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile](/img/structure/B2397734.png)





![(2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B2397745.png)
![3-(1H-pyrrol-1-yl)-N'-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B2397748.png)

![N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2397750.png)



